molecular formula C12H5Cl5O B1236226 2,2',4',5,5'-Pentachlorobiphenyl-4-ol CAS No. 59512-50-4

2,2',4',5,5'-Pentachlorobiphenyl-4-ol

Cat. No. B1236226
CAS RN: 59512-50-4
M. Wt: 342.4 g/mol
InChI Key: AVHHNFHLLZCWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,2',4',5,5'-pentachlorobiphenyl is a member of biphenyls, a dichlorobenzene and a trichlorobenzene.

Scientific Research Applications

Estrogenic and Thyroid Hormone Activity

Research has demonstrated that certain hydroxy-polychlorinated biphenyls, including forms closely related to 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, exhibit estrogenic and thyroid hormone activities. These activities were assessed using a yeast two-hybrid assay, revealing notable hormone activity in some compounds (Shiraishi et al., 2003).

Mitotic Disruption

Another study focused on the spindle-disturbing activity of various polychlorinated biphenyls (PCBs) in V79 Chinese hamster cells. The study identified specific PCB congeners that induced abnormal chromosomal arrangements in mitosis, highlighting the unique impacts of certain PCB structures on cellular processes (Jensen et al., 2000).

Chemical and Biological Degradation

The degradation of 2,2',4',5,5'-Pentachlorobiphenyl-4-ol has been studied in the context of soil contamination. Research using a combination of palladium-coated iron for chemical degradation and aerobic bacteria for biodegradation showed promising results for treating PCB-contaminated soil (He et al., 2009).

Solubility in Supercritical Fluids

The solubility of various PCB congeners, including 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, has been studied in supercritical fluids like carbon dioxide. This research is crucial for understanding the behavior of PCBs in different environmental and industrial contexts (Anitescu & Tavlarides, 1999).

Synthesis of Labeled Compounds

The synthesis of 14C-labeled biphenyls, including compounds similar to 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, has been documented. This research is important for tracing and studying the environmental fate and biological impact of PCBs (Bergman & Wachtmeister, 1977).

properties

CAS RN

59512-50-4

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

2,5-dichloro-4-(2,4,5-trichlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-7-3-10(16)9(15)1-5(7)6-2-11(17)12(18)4-8(6)14/h1-4,18H

InChI Key

AVHHNFHLLZCWFH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

Other CAS RN

59512-50-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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